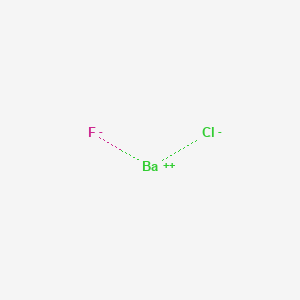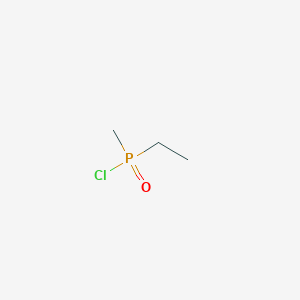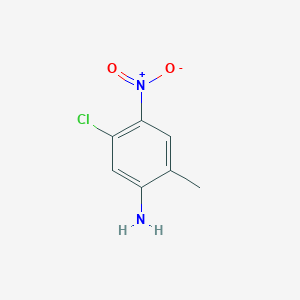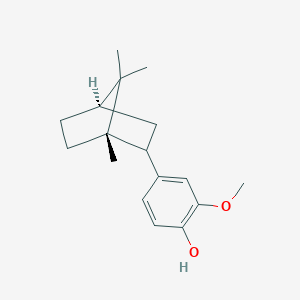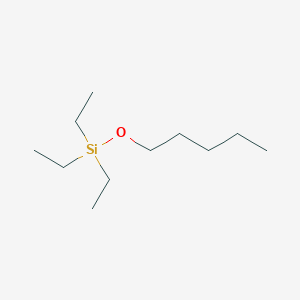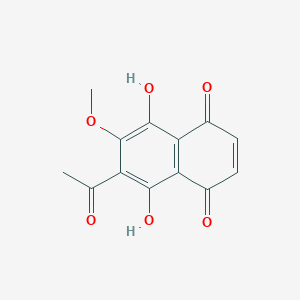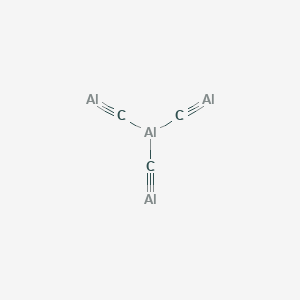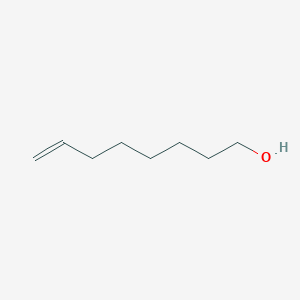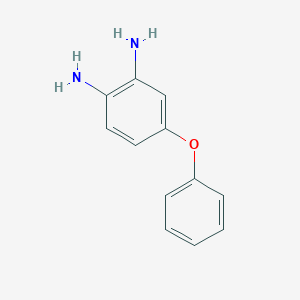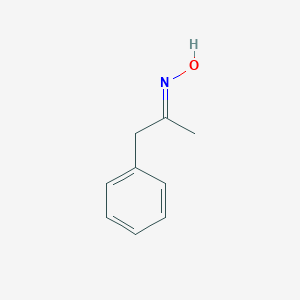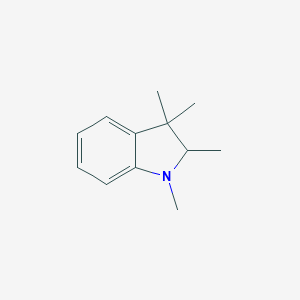
1,2,3,3-Tetramethylindoline
Overview
Description
1,2,3,3-Tetramethylindoline, also known as TMID, is an organic compound with a chemical formula C13H19N. It is a stable and highly soluble compound that finds its application in various fields such as organic synthesis, material science, and biomedical research. TMID is a versatile compound that has gained significant attention in recent years due to its unique properties and potential applications.
Mechanism Of Action
1,2,3,3-Tetramethylindoline exerts its biological activity through various mechanisms. It has been shown to inhibit the activity of various enzymes involved in the production of reactive oxygen species (ROS), thereby reducing oxidative stress. 1,2,3,3-Tetramethylindoline also activates the Nrf2/ARE pathway, which plays a crucial role in the regulation of antioxidant and detoxification enzymes. Additionally, 1,2,3,3-Tetramethylindoline has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical And Physiological Effects
1,2,3,3-Tetramethylindoline has been shown to exhibit various biochemical and physiological effects. It has been found to reduce lipid peroxidation and protein oxidation, which are key markers of oxidative stress. 1,2,3,3-Tetramethylindoline has also been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. Additionally, 1,2,3,3-Tetramethylindoline has been shown to reduce the proliferation and migration of cancer cells.
Advantages And Limitations For Lab Experiments
1,2,3,3-Tetramethylindoline has several advantages as a research tool. It is a stable and highly soluble compound that can be easily synthesized. 1,2,3,3-Tetramethylindoline is also relatively non-toxic and exhibits low cytotoxicity, making it a safe compound to work with. However, 1,2,3,3-Tetramethylindoline has some limitations as well. It is a relatively new compound, and its biological activity and mechanism of action are not fully understood. Additionally, 1,2,3,3-Tetramethylindoline may exhibit different biological effects depending on the cell type and experimental conditions.
Future Directions
1,2,3,3-Tetramethylindoline has tremendous potential for future research. Further studies are needed to elucidate its mechanism of action and biological activity. 1,2,3,3-Tetramethylindoline can also be used as a tool to study oxidative stress-related diseases and develop new drugs. Additionally, 1,2,3,3-Tetramethylindoline can be used in combination with other compounds to enhance its biological activity and improve its efficacy. Overall, 1,2,3,3-Tetramethylindoline is a promising compound that has the potential to make significant contributions to the field of scientific research.
Scientific Research Applications
1,2,3,3-Tetramethylindoline has been extensively studied for its potential applications in various fields of scientific research. It has been found to be an effective antioxidant and free radical scavenger, making it useful in the prevention and treatment of oxidative stress-related diseases. 1,2,3,3-Tetramethylindoline has also been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
properties
CAS RN |
13034-76-9 |
|---|---|
Product Name |
1,2,3,3-Tetramethylindoline |
Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
1,2,3,3-tetramethyl-2H-indole |
InChI |
InChI=1S/C12H17N/c1-9-12(2,3)10-7-5-6-8-11(10)13(9)4/h5-9H,1-4H3 |
InChI Key |
YNMGRZLDRLHRTN-UHFFFAOYSA-N |
SMILES |
CC1C(C2=CC=CC=C2N1C)(C)C |
Canonical SMILES |
CC1C(C2=CC=CC=C2N1C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

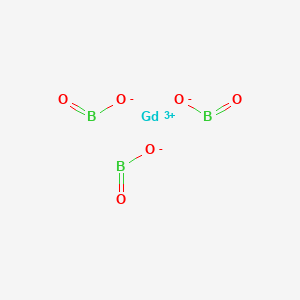
![1,4-Dichloropyrido[4,3-d]pyridazine](/img/structure/B81957.png)
